molecular formula C20H21BrN2O4 B2652976 4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide CAS No. 852298-20-5

4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide

Cat. No.: B2652976
CAS No.: 852298-20-5
M. Wt: 433.302
InChI Key: KNZQJSZNCRPQOR-UHFFFAOYSA-N
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Description

4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromo-substituted phenoxy group, a formyl group, and a diethylbenzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formylation: The formyl group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3) or formyl chloride.

    Acetylation: The acetyl group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the amide bond by reacting the acetylated intermediate with N,N-diethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromo and formyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-dimethylbenzamide
  • 4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzenesulfonamide

Uniqueness

4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and target specificity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4/c1-3-23(4-2)20(26)15-6-8-16(9-7-15)22-19(25)13-27-18-10-5-14(12-24)11-17(18)21/h5-12H,3-4,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZQJSZNCRPQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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